molecular formula C9H8ClF3O B1380350 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1070686-96-2

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1380350
CAS No.: 1070686-96-2
M. Wt: 224.61 g/mol
InChI Key: BCEOMUNHBSIMFA-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H8ClF3O. It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a chlorine atom attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a trifluoromethyl group (-CF3) and a chlorine atom attached. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .

Scientific Research Applications

Inhibitor of NF-kappaB and AP-1 Gene Expression

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has been studied for its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on modifying the compound to improve its oral bioavailability, examining its cell-based activity, and assessing its gastrointestinal permeability (Palanki et al., 2000).

Synthesis of 4-Phenyl-β-aminotetralin

Vincek and Booth (2009) reported a synthesis method for 4-Phenyl-β-aminotetralin from 4-(3-Halophenyl)tetralen-2-ol Phenylacetate, utilizing mixed trifluoroacetyl phenylacetyl anhydride and 3-halostyrenes (Vincek & Booth, 2009).

Synthesis and Reactions of Silanes

Matyjaszewski and Chen (1988) explored the synthesis of silanes containing two triflate groups, including displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes (Matyjaszewski & Chen, 1988).

Antimicrobial Activity Studies

Dave et al. (2013) conducted a study on the synthesis of certain compounds involving 1-chloro-4-(p-tolyolxy)benzene and their antimicrobial activity against various bacterial species (Dave et al., 2013).

Study in Crystallography

Peng and He (2012) investigated the crystal structure of 1,3-Phenylene bis{3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate}, demonstrating weak intermolecular hydrogen bonds in the crystal (Peng & He, 2012).

Fungicidal Activity

Kuzenkov and Zakharychev (2009) synthesized new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, demonstrating their fungicidal activity (Kuzenkov & Zakharychev, 2009).

Mechanism of Action

Target of Action

Similar compounds have been shown to have analgesic effects , suggesting that this compound may interact with pain receptors or related pathways.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and ultimately resulting in pain relief.

Biochemical Pathways

Given the potential analgesic effects of similar compounds , it’s plausible that this compound may affect pain signaling pathways.

Result of Action

Similar compounds have been shown to have analgesic effects , suggesting that this compound may also have pain-relieving properties.

Safety and Hazards

The safety and hazards associated with “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research and applications of “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” are not specified in the search results. Given its unique structure, it could potentially be of interest in various areas of chemistry and materials science .

Properties

IUPAC Name

2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEOMUNHBSIMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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